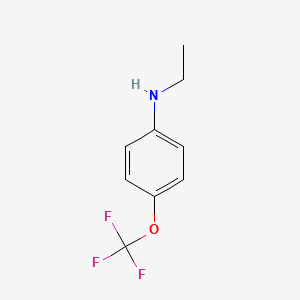

4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE

Description

Properties

IUPAC Name |

N-ethyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAUEGCHWIJHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938643 | |

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-20-3 | |

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Ethyl-4-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of N-ethyl-4-(trifluoromethoxy)aniline, a versatile building block that leverages the unique attributes of the trifluoromethoxy moiety for the synthesis of advanced pharmaceutical intermediates. As a senior application scientist, this document aims to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Section 1: Core Chemical and Physical Properties

N-ethyl-4-(trifluoromethoxy)aniline, identified by the CAS Number 175278-20-3 , is a crucial intermediate in organic synthesis, particularly for crafting molecules with potential therapeutic applications.[1] A thorough understanding of its fundamental properties is paramount for its effective handling, reaction optimization, and analytical characterization.

Identifiers and Molecular Structure

-

IUPAC Name: N-ethyl-4-(trifluoromethoxy)aniline[2]

-

Synonyms: 4-(Trifluoromethoxy)ethylaminobenzene, N1-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE[1]

-

Canonical SMILES: CCNC1=CC=C(OC(F)(F)F)C=C1[2]

-

InChI Key: GOAUEGCHWIJHRD-UHFFFAOYSA-N[2]

The molecular architecture, featuring a trifluoromethoxy group para to an N-ethylamino substituent on a benzene ring, is central to its utility. The potent electron-withdrawing nature of the -OCF3 group significantly influences the electronic properties of the aromatic ring and the basicity of the amino group.

Physicochemical Data

The physical properties of N-ethyl-4-(trifluoromethoxy)aniline dictate its handling and purification procedures.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 42-44 °C at 0.2 mmHg | [2] |

| Density | 1.237 g/cm³ | [3] |

| XLogP3 | 3.09 | [3] |

The high boiling point and liquid state at room temperature are typical for substituted anilines of this molecular weight. The XLogP3 value indicates a significant degree of lipophilicity, a desirable trait in many drug candidates for improved membrane permeability.[4]

Section 2: Synthesis and Mechanistic Insights

While a direct, one-pot synthesis of N-ethyl-4-(trifluoromethoxy)aniline is not extensively documented, its preparation can be logically deduced from established synthetic transformations of anilines. The most plausible and efficient routes involve the N-ethylation of the readily available precursor, 4-(trifluoromethoxy)aniline.

Recommended Synthetic Protocol: Reductive Amination

Reductive amination stands out as a robust and widely employed method for the formation of C-N bonds.[5][6][7] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine.[5]

Reaction Scheme:

Sources

- 1. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3 [matrix-fine-chemicals.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis of N-Ethyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of scientifically robust and field-proven methodologies for the synthesis of N-Ethyl-4-(trifluoromethoxy)aniline (CAS 175278-20-3). The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, efficient and scalable routes to key intermediates like N-Ethyl-4-(trifluoromethoxy)aniline are of paramount importance. This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices and offering a comparative analysis of the most effective synthetic strategies. We will focus on two principal and highly efficient pathways starting from the readily available 4-(trifluoromethoxy)aniline: Reductive Amination and Catalytic N-Alkylation . Each method is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of its relative merits, enabling researchers to select the optimal route for their specific laboratory or process chemistry needs.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in medicinal chemistry and materials science. Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor and exerts a moderate electron-w withdrawing effect, properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. N-Ethyl-4-(trifluoromethoxy)aniline serves as a key building block for incorporating this privileged moiety into more complex molecular architectures, finding application in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The synthesis of this secondary amine hinges on the strategic formation of a new carbon-nitrogen bond at the aniline nitrogen. The choice of synthetic route is dictated by factors including scale, desired purity, available reagents, and process safety considerations. This guide will illuminate the most reliable pathways to achieve this transformation.

Foundational Starting Material: Synthesis of 4-(Trifluoromethoxy)aniline

A prerequisite for any synthesis of the target compound is a reliable source of 4-(trifluoromethoxy)aniline. While commercially available, understanding its synthesis provides a complete picture of the chemical lineage. A common industrial-scale approach involves the reduction of 4-(trifluoromethoxy)nitrobenzene.

Synthesis of 4-(Trifluoromethoxy)aniline via Nitro Reduction

The reduction of the nitro group is a fundamental transformation in organic synthesis. For industrial applications, catalytic hydrogenation is often favored for its high atom economy and cleaner reaction profile. However, chemical reduction using metals in acidic media remains a robust and accessible laboratory method.

A well-established method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a protic solvent like methanol or ethanol. This process is effective, cost-efficient, and avoids the need for high-pressure hydrogenation equipment.

Caption: Synthesis of 4-(trifluoromethoxy)aniline.

Strategic Synthesis Routes to N-Ethyl-4-(trifluoromethoxy)aniline

With the precursor amine in hand, we can now explore the core synthetic transformations. We will detail two primary, highly effective methods: Reductive Amination and Catalytic N-Alkylation.

Route 1: Reductive Amination with Acetaldehyde

Reductive amination is a cornerstone of amine synthesis, offering a one-pot procedure that combines high yields with excellent control over the degree of alkylation. This method involves the in-situ formation of an imine from the reaction of 4-(trifluoromethoxy)aniline with acetaldehyde, followed by immediate reduction to the target secondary amine.

Causality of Reagent Choice: The success of this one-pot reaction hinges on the choice of a selective reducing agent. The ideal reagent must reduce the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), make it exceptionally selective for the iminium ion, thus preventing the wasteful reduction of acetaldehyde to ethanol. The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

physical and chemical properties of N-ethyl-4-(trifluoromethoxy)aniline

An In-depth Technical Guide to N-ethyl-4-(trifluoromethoxy)aniline

Introduction: A Fluorinated Building Block of Strategic Importance

N-ethyl-4-(trifluoromethoxy)aniline is a specialized aromatic amine that has garnered significant interest within the realms of medicinal chemistry and materials science. As a derivative of aniline, it serves as a versatile synthetic intermediate. The strategic incorporation of two key functional groups—an N-ethyl group and a para-substituted trifluoromethoxy (-OCF₃) group—endows this molecule with a unique combination of physicochemical properties. These features are highly sought after in modern drug design, where fine-tuning molecular characteristics is paramount to achieving desired therapeutic outcomes.

The trifluoromethoxy group is particularly noteworthy. It is a potent electron-withdrawing substituent that significantly enhances lipophilicity, which can improve a drug candidate's ability to cross cellular membranes.[1] Furthermore, the -OCF₃ group is known for its high metabolic stability, often protecting the molecule from enzymatic degradation and thereby extending its biological half-life.[1][2] The N-ethyl group further modulates the compound's polarity and steric profile, offering an additional vector for optimizing interactions with biological targets.

This guide provides a comprehensive technical overview of N-ethyl-4-(trifluoromethoxy)aniline for researchers, scientists, and drug development professionals. It delves into its core physical and chemical properties, synthetic pathways, reactivity, and applications, offering field-proven insights into its utility as a high-value chemical building block.

Physicochemical and Structural Properties

The defining characteristics of N-ethyl-4-(trifluoromethoxy)aniline are summarized below. These properties are fundamental to predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 175278-20-3 | [3] |

| Molecular Formula | C₉H₁₀F₃NO | [3] |

| Molecular Weight | 205.18 g/mol | [3] |

| IUPAC Name | N-ethyl-4-(trifluoromethoxy)aniline | [3] |

| SMILES | CCNC1=CC=C(OC(F)(F)F)C=C1 | [3] |

| InChIKey | GOAUEGCHWIJHRD-UHFFFAOYSA-N | [3] |

| Classification | Aromatic Amine, Fluorinated Intermediate | [3] |

Synthesis and Reactivity: A Methodological Overview

The synthesis of N-ethyl-4-(trifluoromethoxy)aniline is most commonly achieved through the N-alkylation of its parent amine, 4-(trifluoromethoxy)aniline. This approach provides a direct and efficient route to the desired secondary amine.

Experimental Protocol: N-Ethylation of 4-(trifluoromethoxy)aniline

This protocol describes a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl bromide). The choice of a suitable base is critical to deprotonate the aniline nitrogen, enhancing its nucleophilicity and neutralizing the acid byproduct formed during the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)aniline (1.0 eq.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the amine.

-

Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide, 1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-ethyl-4-(trifluoromethoxy)aniline.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for N-ethyl-4-(trifluoromethoxy)aniline.

Reactivity Profile

The reactivity of N-ethyl-4-(trifluoromethoxy)aniline is governed by the interplay between the activating N-ethylamino group and the deactivating trifluoromethoxy group.

-

N-H Acidity and Nucleophilicity: The secondary amine retains nucleophilic character and can participate in further reactions such as acylation, sulfonylation, or serving as a nucleophile in substitution reactions.

-

Aromatic Ring Reactivity: The N-ethylamino group is an ortho-, para-director and strongly activating for electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is deactivating and meta-directing. The activating nature of the amino group typically dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6).

-

Stability: The trifluoromethoxy group is exceptionally stable under a wide range of reaction conditions and is generally resistant to cleavage.[1]

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethoxy group make N-ethyl-4-(trifluoromethoxy)aniline a valuable building block for creating novel therapeutics with improved pharmacological profiles.[4][5]

-

Enhanced Potency and Selectivity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of a molecule, influencing its binding affinity and efficacy at a biological target.[1]

-

Improved Pharmacokinetics: The metabolic stability of the -OCF₃ group helps prevent rapid breakdown of the drug in the body, leading to a longer half-life.[1][2] Increased lipophilicity can also enhance absorption and distribution, including penetration of the blood-brain barrier, which is crucial for developing treatments for neurological disorders.[2][5]

-

Versatile Intermediate: This compound serves as a key intermediate in the synthesis of a wide array of more complex molecules. For example, its parent compound, 4-(trifluoromethoxy)aniline, is used to synthesize anticancer agents and is an intermediate for Riluzole, a neuroprotective agent.[6][7][8] This highlights the potential of its N-ethylated derivative in similar therapeutic areas. Furthermore, related structures like N-Ethyl-4-(trifluoromethyl)aniline have been used to create compounds with potential acaricidal and insecticidal activity, demonstrating the broad utility of these fluorinated anilines.

Typical Characterization Workflow

Once synthesized, the identity and purity of N-ethyl-4-(trifluoromethoxy)aniline must be rigorously confirmed.

Caption: Standard workflow for structural and purity analysis.

Safety, Handling, and Storage

As with all laboratory chemicals, N-ethyl-4-(trifluoromethoxy)aniline must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from its parent, 4-(trifluoromethoxy)aniline, provides a strong basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves to prevent skin exposure, and a lab coat.[9] All handling should be performed in a well-ventilated area or under a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from sources of ignition and strong oxidizing agents, strong acids, and strong bases.[9][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep the compound under an inert atmosphere if long-term stability is a concern.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

N-ethyl-4-(trifluoromethoxy)aniline stands out as a strategically important intermediate in modern chemical synthesis. Its unique molecular architecture, characterized by the metabolically robust and lipophilic trifluoromethoxy group, offers significant advantages for the development of new pharmaceuticals and advanced materials. By understanding its physicochemical properties, synthetic routes, and reactivity, researchers can effectively leverage this compound to design and create novel molecules with enhanced performance characteristics, driving innovation in drug discovery and beyond.

References

- N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3. Matrix Fine Chemicals.

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

- N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride - Drug Delivery. (2024-01-14).

- SAFETY DATA SHEET. Merck Millipore.

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- SAFETY DATA SHEET. (2008-06-22).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3 [matrix-fine-chemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]

- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 9. 4-(Trifluoromethoxy)aniline(461-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to the Structural Analysis of 4-(trifluoromethoxy)ethylaminobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides a comprehensive structural analysis of this compound (also known as N-ethyl-4-(trifluoromethoxy)aniline), a versatile intermediate poised for significant applications in drug discovery and materials science.

The trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's membrane permeability, bioavailability, and binding affinity to biological targets.[1][3] As a derivative of the key building block 4-(trifluoromethoxy)aniline, the N-ethylated version offers an additional vector for molecular modification, enabling the fine-tuning of properties essential for developing next-generation therapeutics.[4][5] This document serves as a detailed technical resource, elucidating the synthesis, structural characterization, and potential applications of this high-value compound.

Core Molecular Properties and Physicochemical Characteristics

This compound is a secondary aromatic amine whose structure is defined by an aniline core functionalized with an N-ethyl group and a para-substituted trifluoromethoxy group. These features dictate its reactivity and physical properties.

| Property | Value | Source(s) |

| Chemical Name | N-ethyl-4-(trifluoromethoxy)aniline | [6][7] |

| Synonyms | This compound | [8][9] |

| CAS Number | 175278-20-3 | [6][7][8] |

| Molecular Formula | C₉H₁₀F₃NO | [7][8] |

| Molecular Weight | 205.18 g/mol | [7][8] |

| Exact Mass | 205.07144843 Da | [9] |

| Physical Form | Liquid | [10] |

| Boiling Point | 42-44 °C | [8] |

| Density | 1.237 g/cm³ | [9] |

| SMILES | CCNC1=CC=C(OC(F)(F)F)C=C1 | [6][7] |

The trifluoromethoxy group acts as a "super-lipophilic" bioisostere for groups like methoxy or chloro, enhancing passage through biological membranes while being exceptionally resistant to metabolic degradation, specifically O-demethylation pathways.[1][11] The N-ethyl group provides a handle for further synthetic elaboration and can influence hydrogen bonding capabilities and steric interactions within a receptor's binding pocket.

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound is achieved through the N-alkylation of its primary amine precursor, 4-(trifluoromethoxy)aniline. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of the title compound from 4-(trifluoromethoxy)aniline and acetaldehyde via reductive amination, a common and effective method for forming secondary amines.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 eq.). Dissolve the aniline in a suitable solvent such as methanol or dichloromethane (approx. 0.2 M concentration).

-

Imine Formation: Add acetaldehyde (1.2 eq.) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise over 15-20 minutes to control gas evolution.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.

-

Workup: Quench the reaction by the slow addition of water. If dichloromethane was used, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

Comprehensive Structural Elucidation by Spectroscopic Methods

Accurate structural confirmation is paramount. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: Predicted Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | J(H,H) ≈ 7.2 | 3H |

| -CH₂- (Ethyl) | ~3.15 | Quartet (q) | J(H,H) ≈ 7.2 | 2H |

| -NH- | ~3.70 | Broad Singlet (br s) | - | 1H |

| Ar-H (ortho to -NH) | ~6.65 | Doublet (d) | J(H,H) ≈ 8.8 | 2H |

| Ar-H (ortho to -OCF₃) | ~7.05 | Doublet (d) | J(H,H) ≈ 8.8 | 2H |

Causality: The ethyl group protons exhibit a classic triplet-quartet pattern due to mutual spin-spin coupling. The aromatic protons are expected to form an AA'BB' system, appearing as two doublets. Long-range coupling to fluorine may introduce additional fine splitting to the aromatic signals ortho to the -OCF₃ group.[12] The amine proton is often broad due to chemical exchange and quadrupolar coupling with ¹⁴N.[12]

¹³C NMR Spectroscopy: Predicted Data

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| -CH₃ (Ethyl) | ~15 | |

| -CH₂- (Ethyl) | ~39 | |

| Ar-C (ortho to -NH) | ~112 | |

| Ar-C (ortho to -OCF₃) | ~122 | |

| -OCF₃ | ~121 | Quartet, ¹J(C,F) ≈ 256 Hz |

| Ar-C (-OCF₃) | ~143 | |

| Ar-C (-NH) | ~146 |

Causality: The carbon of the trifluoromethoxy group is a key diagnostic signal, appearing as a quartet with a large one-bond coupling constant (¹J(C,F)) due to splitting by the three fluorine atoms.[13]

¹⁹F NMR Spectroscopy A single, sharp peak is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically in the range of δ -58 to -60 ppm (relative to CFCl₃).[13] The absence of other fluorine signals confirms the purity of the fluoro-substituent.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Method: Use Electrospray Ionization (ESI) in positive ion mode coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: The calculated monoisotopic mass of the [M+H]⁺ ion is 206.0792 . Observation of this ion within a 5 ppm mass accuracy window confirms the molecular formula.

Predicted Fragmentation Pathway: The primary fragmentation event is often the loss of the ethyl group or cleavage of the C-O bond.

Caption: Predicted ESI-MS fragmentation of the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample: Place a small drop of the neat liquid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Medium |

| Aromatic C=C Stretch | 1500-1600 | Strong |

| C-N Stretch | 1250-1350 | Strong |

| C-O-C Stretch (Aryl Ether) | 1200-1260 | Strong |

| C-F Stretch | 1100-1200 | Very Strong |

Causality: The IR spectrum will be dominated by very strong, broad absorbances corresponding to the C-F and C-O stretching vibrations of the trifluoromethoxy group. The presence of a medium-intensity peak in the ~3400 cm⁻¹ region confirms the secondary amine N-H bond.

Potential Applications in Drug Discovery

The 4-(trifluoromethoxy)aniline scaffold is a privileged structure in medicinal chemistry. Its N-ethyl derivative is a prime candidate for building libraries of novel compounds for screening against various biological targets.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as gefitinib and lapatinib, are based on anilinoquinazoline or anilinoquinoline cores.[14] this compound can serve as a key synthon for developing new inhibitors where the -OCF₃ group can enhance binding and improve pharmacokinetic profiles.

-

Anticancer and Antimicrobial Agents: Trifluoromethylaniline derivatives have shown promising cytotoxic effects against cancer cell lines and activity against bacterial strains.[15][16] The lipophilicity imparted by the -OCF₃ group can aid in disrupting cellular or bacterial membranes.[15]

-

Neuroprotective Agents: The parent amine is an intermediate in the synthesis of Riluzole, a neuroprotective agent used to treat amyotrophic lateral sclerosis (ALS).[5][17] This highlights the scaffold's compatibility with developing CNS-active drugs.

Caption: Application pathways for the core chemical scaffold.

Conclusion

This compound is a strategically important molecule whose structure has been thoroughly characterized by a suite of modern analytical techniques. The combination of NMR, MS, and IR spectroscopy provides a self-validating system for its identification and quality control. The unique electronic properties conferred by the trifluoromethoxy group make this compound a highly valuable building block for the synthesis of advanced pharmaceutical and agrochemical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, analyze, and deploy this versatile intermediate in their research and development programs.

References

- Supplementary Data - The Royal Society of Chemistry. The Royal Society of Chemistry.

- This compound. Fluorochem.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook.

- 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. PubChem.

- Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 175278-20-3. INDOFINE Chemical Company.

- 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. ChemicalBook.

- 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum. ChemicalBook.

- N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride. Drug Delivery.

- 4-(Trifluoromethoxy)aniline. ChemicalBook.

- What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?. Guidechem.

- Technical Support Center: Interpreting Complex NMR Spectra of 4-(Trifluoromethoxy)

- A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs. Benchchem.

- 4-(Trifluoromethoxy)

- 175278-20-3, this compound Formula. ECHEMI.

- N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-(Trifluoromethoxy)aniline 98 461-82-5. Sigma-Aldrich.

- 4-(Trifluoromethoxy)aniline. Chem-Impex.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. PubMed.

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

- The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3 [matrix-fine-chemicals.com]

- 8. This compound | 175278-20-3 | INDOFINE Chemical Company [indofinechemical.com]

- 9. echemi.com [echemi.com]

- 10. 4-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 4-(trifluoromethoxy)ethylaminobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(trifluoromethoxy)ethylaminobenzene (N-ethyl-4-(trifluoromethoxy)aniline), a compound of interest in pharmaceutical and materials science research. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a robust predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed interpretations and the scientific rationale behind the predictions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structural characteristics of this fluorinated aromatic amine.

Introduction

This compound is a substituted aniline featuring both an N-ethyl group and a trifluoromethoxy substituent. The trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide will provide a detailed, predictive analysis of its key spectroscopic features. The predictions are grounded in the well-documented spectral characteristics of N-ethylaniline and the known electronic effects of the 4-(trifluoromethoxy) substituent.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of N-ethylaniline, with chemical shift adjustments accounting for the electronic effects of the 4-trifluoromethoxy group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl protons and the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| CH₃ | ~1.25 | Triplet (t) | 3H | The methyl protons are coupled to the two methylene protons, resulting in a triplet. The chemical shift is similar to that in N-ethylaniline.[1] |

| CH₂ | ~3.15 | Quartet (q) | 2H | The methylene protons are coupled to the three methyl protons, giving a quartet. They are slightly deshielded by the adjacent nitrogen atom.[1] |

| N-H | ~3.4-3.6 | Broad Singlet (br s) | 1H | The amine proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary with solvent and concentration.[2] |

| Ar-H (ortho to -NHC₂H₅) | ~6.6-6.7 | Doublet (d) | 2H | These protons are shielded by the electron-donating amino group. |

| Ar-H (ortho to -OCF₃) | ~7.0-7.1 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing trifluoromethoxy group. |

Causality of Chemical Shifts: The electron-donating nature of the secondary amine group increases the electron density at the ortho and para positions of the aromatic ring, causing an upfield shift (lower ppm) of the corresponding protons compared to benzene (7.36 ppm). Conversely, the electron-withdrawing trifluoromethoxy group decreases electron density, leading to a downfield shift (higher ppm) for the adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| CH₃ | ~14-15 | Typical chemical shift for a methyl group in an ethylamine moiety.[3] |

| CH₂ | ~38-39 | The methylene carbon is deshielded by the adjacent nitrogen.[4] |

| Ar-C (ortho to -NHC₂H₅) | ~112-113 | Shielded by the electron-donating amino group.[1] |

| Ar-C (ortho to -OCF₃) | ~121-122 | Deshielded by the electron-withdrawing trifluoromethoxy group. |

| Ar-C (ipso to -NHC₂H₅) | ~147-148 | The ipso-carbon attached to the nitrogen is significantly deshielded.[1] |

| Ar-C (ipso to -OCF₃) | ~142-143 | The ipso-carbon attached to the trifluoromethoxy group is also deshielded. |

| -OCF₃ | ~121 (q, J ≈ 257 Hz) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

Justification of Predictions: The predicted chemical shifts are extrapolated from the known spectrum of N-ethylaniline. The substituent chemical shift (SCS) effects of the 4-trifluoromethoxy group are applied to these values. The trifluoromethoxy group is known to be electron-withdrawing, which generally leads to a downfield shift for the ipso and ortho carbons and a smaller effect on the meta and para carbons.[1]

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed. Addition of a drop of D₂O will cause the N-H signal to disappear.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C-N, C-O, and C-F bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Medium | N-H stretch | Characteristic for secondary aromatic amines.[2] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2970-2850 | Medium | Aliphatic C-H stretch | Arises from the C-H bonds of the ethyl group. |

| ~1610, ~1510 | Strong | C=C aromatic ring stretch | Characteristic skeletal vibrations of the benzene ring. |

| 1320-1250 | Strong | Aromatic C-N stretch | Typical for aromatic amines.[2] |

| 1280-1150 | Very Strong | C-F stretch (asymmetric and symmetric) | The trifluoromethoxy group exhibits very strong absorptions in this region.[5] |

| ~1210 | Strong | Aryl-O stretch | Arises from the C-O bond of the trifluoromethoxy group. |

| ~830 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted (para) benzene ring. |

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following FT-IR protocol is recommended:

-

Sample Preparation:

-

Neat Liquid: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular weight of C₉H₁₀F₃NO is 205.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 205.

Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage, which is characteristic of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

-

Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for N-ethyl amines, leading to a stable iminium ion.

-

[M - 15]⁺: m/z = 190

-

-

Loss of an ethyl radical (•C₂H₅):

-

[M - 29]⁺: m/z = 176

-

-

Loss of trifluoromethoxy radical (•OCF₃):

-

[M - 85]⁺: m/z = 120

-

-

Loss of CF₃ radical (•CF₃):

-

[M - 69]⁺: m/z = 136 (less likely as a primary fragmentation)

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms or equivalent).

-

Mass Spectrometer (MS): An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

GC Conditions:

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to the compound, and the mass spectrum of this peak can be extracted and analyzed for the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid in the identification and characterization of this molecule. The provided experimental protocols offer a starting point for researchers to obtain high-quality experimental data, which will be essential for validating and refining these predictions. As a molecule with significant potential in various scientific fields, a thorough understanding of its spectroscopic properties is a critical first step in unlocking its full utility.

References

- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects on the Proton and Carbon-13 Nuclear Magnetic Resonance Spectra of Anilines. Journal of the American Chemical Society, 87(18), 4094–4098.

- Agilent Technologies. (2014). GC/MS Analysis of N-alkylanilines.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- SpectraBase. (n.d.). N-Ethylaniline.

- NIST Chemistry WebBook. (n.d.). Benzenamine, N-ethyl-.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.

- Bigelow, L. A. (1947). The Action of Elementary Fluorine upon Organic Compounds. Chemical Reviews, 40(1), 51–115.

- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.

- U.S. Environmental Protection Agency. (1996).

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- SINTEF. (2012).

- Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885.

- Matrix Fine Chemicals. (n.d.). N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uoguelph.ca [uoguelph.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)ethylaminobenzene

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This guide focuses on 4-(trifluoromethoxy)ethylaminobenzene, a compound of interest in medicinal chemistry due to its unique trifluoromethoxy and ethylamino moieties. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, while the ethylamino group provides a site for hydrogen bonding and potential salt formation.[1][2] This document provides a comprehensive overview of the predicted solubility characteristics of this compound, a robust experimental protocol for determining its thermodynamic solubility, and an analysis of the underlying physicochemical principles. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility

In drug discovery and development, poor aqueous solubility is a primary obstacle that can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[3][4] Understanding the solubility of a compound like this compound across a range of solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Preformulation: Developing stable and effective dosage forms.[5][6]

-

Pharmacokinetic Profiling: Predicting absorption and distribution characteristics.

The subject molecule, also known as N-ethyl-4-(trifluoromethoxy)aniline, possesses a unique combination of a highly lipophilic -OCF3 group and a polar secondary amine.[1][7] This structural duality suggests a complex solubility profile, necessitating empirical determination for accurate characterization.

Physicochemical Profile and Predicted Solubility

-

Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic.

-

Trifluoromethoxy (-OCF3) Group: This group is strongly electron-withdrawing and significantly increases lipophilicity, more so than a methoxy or even a fluorine substituent.[1] This suggests good solubility in nonpolar to moderately polar aprotic solvents.

-

Ethylamino (-NHCH2CH3) Group: The secondary amine introduces polarity and the capacity for hydrogen bonding (as a donor and acceptor), which should enhance solubility in polar protic solvents.

Based on these features, a hypothetical but scientifically grounded solubility profile can be projected. This profile serves as an illustrative tool for the methodologies described in this guide.

Table 1: Illustrative Thermodynamic Solubility Data for this compound at 25°C

| Solvent Category | Solvent | Dielectric Constant | Predicted Solubility (mg/mL) | Predicted Solubility (µg/mL) | Classification |

| Nonpolar | n-Hexane | 1.9 | ~0.5 | 500 | Sparingly Soluble |

| Toluene | 2.4 | ~5.0 | 5000 | Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | >30.0 | >30000 | Very Soluble |

| Tetrahydrofuran (THF) | 7.5 | >30.0 | >30000 | Very Soluble | |

| Ethyl Acetate | 6.0 | ~25.0 | 25000 | Freely Soluble | |

| Acetone | 21.0 | >30.0 | >30000 | Very Soluble | |

| Acetonitrile (ACN) | 37.5 | ~15.0 | 15000 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 47.0 | >30.0 | >30000 | Very Soluble | |

| Polar Protic | Methanol | 33.0 | ~20.0 | 20000 | Freely Soluble |

| Ethanol | 24.6 | ~18.0 | 18000 | Soluble | |

| 2-Propanol (IPA) | 19.9 | ~10.0 | 10000 | Soluble | |

| Water (pH 7.4) | 80.1 | <0.01 | <10 | Very Slightly Soluble |

Note: This data is illustrative, based on chemical principles, to demonstrate the application of the experimental protocol.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for its reliability and accuracy.[5][8] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[6][9]

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen over kinetic methods because it provides a true measure of thermodynamic equilibrium, which is crucial for formulation and biopharmaceutical classification.[3][10] Kinetic solubility often overestimates solubility due to the formation of supersaturated solutions from DMSO stock.[5]

-

Equilibration Time: An incubation period of 24-48 hours is necessary to ensure that the system reaches a true equilibrium state, where the rate of dissolution equals the rate of precipitation.[9][10] Shorter times may only yield kinetic values.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[10]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm). Incubate for 24 hours to allow the system to reach equilibrium.[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Analysis and Discussion of Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[11]

-

In Nonpolar Solvents (e.g., Hexane): The strong hydrogen bonds and dipole-dipole interactions between molecules of this compound (solute-solute) are much stronger than the weak van der Waals forces that would be formed with hexane (solute-solvent). Breaking the solute-solute interactions is energetically unfavorable, leading to poor solubility.

-

In Polar Aprotic Solvents (e.g., THF, DMSO): These solvents can engage in strong dipole-dipole interactions with the polar regions of the solute. The energy gained from these solute-solvent interactions is sufficient to overcome the solute-solute forces, resulting in high solubility.

-

In Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the ethylamino group of the solute, effectively breaking apart the solute lattice and leading to good solubility.

-

In Water: Despite water's high polarity and hydrogen bonding capability, the large, nonpolar surface area created by the aromatic ring and the highly lipophilic -OCF3 group leads to a significant hydrophobic effect. This disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable and resulting in very low aqueous solubility.

Diagram of Intermolecular Interactions

This diagram illustrates the key molecular interactions that determine solubility.

Caption: Dominant Intermolecular Forces in Solution.

Conclusion and Practical Implications

This technical guide establishes a framework for understanding and determining the solubility of this compound. The predicted solubility profile suggests high solubility in a range of common organic solvents but poor solubility in aqueous media. This is a common challenge in drug development, indicating that for pharmaceutical applications, formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary. The provided step-by-step shake-flask protocol offers a reliable method for generating the empirical data needed to guide these development decisions, ensuring that subsequent research is built upon a solid physicochemical foundation.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(13). [Link]

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.

- In-vitro Thermodynamic Solubility. protocols.io. [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- ADME Solubility Assay. BioDuro. [Link]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

- N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3.

- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. innospk.com [innospk.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. scielo.br [scielo.br]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

The Trifluoromethoxy Group: A Keystone Moiety in Modern Chemistry

An In-depth Technical Guide on the Applications of Trifluoromethoxy-Substituted Anilines

Introduction: The Unique Character of the Trifluoromethoxy Substituent

In the landscape of contemporary chemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of exceptional interest.[1] Trifluoromethoxy-substituted anilines, in particular, serve as versatile building blocks in a multitude of applications, ranging from pharmaceuticals and agrochemicals to advanced materials.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these valuable chemical intermediates.

The trifluoromethoxy group imparts a unique combination of properties to an aniline core. It is strongly electron-withdrawing, which significantly alters the electronic characteristics of the aromatic ring.[1] Furthermore, the -OCF3 group is highly lipophilic, a property that can enhance the solubility of molecules in organic solvents and facilitate their passage through biological membranes.[1][4] This increased lipophilicity is a key factor in improving the pharmacokinetic profiles of drug candidates.[5] Notably, the trifluoromethoxy group is remarkably stable against metabolic degradation, contributing to the development of compounds with extended biological half-lives.[1] These distinct attributes make trifluoromethoxy-substituted anilines highly sought-after precursors in the synthesis of complex, high-value molecules.

Synthesis of Trifluoromethoxy-Substituted Anilines: A Methodological Overview

The synthesis of trifluoromethoxy-substituted anilines can be achieved through several routes, often involving multi-step processes that require precise control of reaction conditions. Common strategies include the reduction of a corresponding nitroaromatic precursor or the amination of a trifluoromethoxy-substituted benzene derivative.

One established method for the synthesis of 4-(trifluoromethoxy)aniline involves the reduction of 4-(trifluoromethoxy)nitrobenzene.[6] While various reducing agents can be employed, a common and industrially viable approach utilizes iron powder in the presence of an acid, such as hydrochloric acid.[6] This method is often favored for its cost-effectiveness and operational simplicity on a large scale.[6]

Another synthetic approach involves the direct amination of a trifluoromethoxy-substituted benzene. For instance, a novel synthesis of 4-(trifluoromethoxy)aniline has been reported starting from trifluoromethoxybenzene.[7][8] This process involves the use of sodium ferrate and sodium bromide in dimethyl sulfoxide (DMSO), followed by the addition of sodium amide.[7][8] This method is noted for its high yield and shorter reaction sequence compared to some traditional routes.[7]

The choice of synthetic route often depends on the desired substitution pattern on the aniline ring, the availability of starting materials, and the scale of the reaction. For instance, the synthesis of ortho- and meta-substituted trifluoromethoxyanilines may require different strategic approaches to achieve the desired regioselectivity.

Core Applications: From Life Sciences to Material Innovation

The unique physicochemical properties conferred by the trifluoromethoxy group have led to the widespread application of trifluoromethoxy-substituted anilines in several key industrial sectors.

Medicinal Chemistry: Engineering Superior Pharmacokinetics

In the pharmaceutical industry, trifluoromethoxy-substituted anilines are invaluable intermediates for the synthesis of active pharmaceutical ingredients (APIs).[3] The incorporation of the -OCF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][9] These improvements can lead to drugs with better efficacy, longer duration of action, and improved safety profiles.[10]

For example, 4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[8][11] The trifluoromethoxy group in Riluzole is crucial for its pharmacological activity. Furthermore, these anilines are used in the development of anticancer agents and other therapeutics targeting a range of diseases.[8][12] The ability of the -OCF3 group to act as a "super-halogen" or pseudohalogen bioisostere allows for the fine-tuning of molecular properties to optimize drug-receptor interactions.[11]

Agrochemicals: Enhancing Crop Protection

The agrochemical sector has also extensively utilized trifluoromethoxy-substituted anilines in the development of modern pesticides, herbicides, and fungicides.[2][13] The properties that make the -OCF3 group advantageous in pharmaceuticals are equally beneficial in crop protection. Increased metabolic stability translates to longer persistence in the field, while enhanced lipophilicity can improve the penetration of the active ingredient into the target pest or plant.[14]

A notable example is the insecticide Metaflumizone, for which 4-(trifluoromethoxy)aniline is a key synthetic intermediate.[7] The presence of the trifluoromethoxy group contributes to the potent insecticidal activity of this compound. The development of such targeted and effective agrochemicals is crucial for ensuring global food security.

Materials Science: Designing Advanced Polymers and Specialty Chemicals

Beyond the life sciences, trifluoromethoxy-substituted anilines are employed in the field of materials science. They serve as monomers or key intermediates in the synthesis of specialty polymers, dyes, and other functional materials.[2][3] The incorporation of the -OCF3 group can enhance the thermal stability, chemical resistance, and electronic properties of these materials.[2] This makes them suitable for high-performance applications in electronics, coatings, and other advanced technologies.[3][15]

Data Presentation

Table 1: Physicochemical Properties of Trifluoromethoxy-Aniline Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-(Trifluoromethoxy)aniline | 454-82-0 | C7H6F3NO | 177.12 | ~180 |

| 3-(Trifluoromethoxy)aniline | 461-81-4 | C7H6F3NO | 177.12 | ~188 |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C7H6F3NO | 177.12 | 83°C / 20.3 mmHg[5] |

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline via Reduction of 4-(Trifluoromethoxy)nitrobenzene

Objective: To synthesize 4-(trifluoromethoxy)aniline through the reduction of 4-(trifluoromethoxy)nitrobenzene using iron and hydrochloric acid.

Materials:

-

4-(Trifluoromethoxy)nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Methanol

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer and a condenser, add methanol, 4-(trifluoromethoxy)nitrobenzene, iron powder, and concentrated hydrochloric acid.[6]

-

Heat the reaction mixture to a temperature of 60-65°C with continuous stirring.[6]

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and adjust the pH to 9-10 to obtain the crude product.[6]

-

Extract the crude product with dichloromethane.[6]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.[6]

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: N-tert-Butoxycarbonyl (Boc) Protection of 4-(Trifluoromethoxy)aniline

Objective: To protect the amino group of 4-(trifluoromethoxy)aniline with a Boc group, a common step before further functionalization.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

Dissolve 4-(trifluoromethoxy)aniline in the chosen solvent in a reaction flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of (Boc)2O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aniline.

Self-Validation: The successful protection can be confirmed by the appearance of the characteristic Boc protons in the 1H NMR spectrum and the shift in the signals of the aromatic protons.

Visualizations

Diagram 1: Key Properties Imparted by the Trifluoromethoxy Group

Caption: Properties of trifluoromethoxy-substituted anilines.

Diagram 2: Synthetic Workflow for 4-(Trifluoromethoxy)aniline

Caption: Synthesis of 4-(trifluoromethoxy)aniline.

Conclusion: A Future-Forward Building Block

Trifluoromethoxy-substituted anilines represent a class of chemical intermediates with profound and far-reaching applications. Their unique combination of lipophilicity, metabolic stability, and electronic properties makes them indispensable tools for researchers and scientists in drug discovery, agrochemical development, and materials science. As synthetic methodologies continue to evolve, providing more efficient and selective access to these compounds, their role in the creation of innovative and high-performance products is set to expand even further. The continued exploration of the structure-activity relationships of molecules derived from these anilines will undoubtedly unlock new opportunities and drive progress across the chemical sciences.

References

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11.

- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.

- Grokipedia. (2026). Trifluoromethoxy group.

- ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- EMBL-EBI. (n.d.). Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.

- National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- National Institutes of Health. (n.d.). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.

- ACS Publications. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration.

- Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine Chemistry on Modern Agrochemicals.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

- National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. grokipedia.com [grokipedia.com]

- 12. ossila.com [ossila.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

The Trifluoromethoxy Group: A Subtle Powerhouse in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of medicinal chemistry, where subtle molecular modifications can yield profound pharmacological consequences, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful and increasingly utilized substituent.[1][2] While its trifluoromethyl (CF3) cousin has long been a workhorse for enhancing metabolic stability and modulating lipophilicity, the trifluoromethoxy group offers a more nuanced and often advantageous set of properties.[1][3] This guide provides an in-depth exploration of the OCF3 group's role in drug design, from its fundamental physicochemical characteristics to its strategic application in optimizing drug candidates.

Unveiling the Physicochemical Persona of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's behavior stems from a unique interplay of electronic and steric effects, setting it apart from both its non-fluorinated analog, the methoxy group (OCH3), and the trifluoromethyl group (CF3).

A Lipophilicity Enigma: More Than Just a "Greasy" Group

A paramount consideration in drug design is lipophilicity, which governs a molecule's ability to traverse cellular membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][5] This value is significantly higher than that of a methyl group and even surpasses that of the trifluoromethyl group (π = +0.88).[1][3]